molecular formula C20H21BrN2O3 B2444894 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 1448027-60-8

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2444894
CAS No.: 1448027-60-8
M. Wt: 417.303
InChI Key: BZKVCMFOXZNOKV-UHFFFAOYSA-N
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound with a unique structure that combines a bromopyridine moiety with a piperidine ring and a phenylbutane-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the bromopyridine and piperidine intermediates. One common method involves the reaction of 3-bromopyridine with piperidine under specific conditions to form the bromopyridinyl-piperidine intermediate. This intermediate is then reacted with 4-phenylbutane-1,4-dione under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety may play a key role in binding to these targets, while the piperidine and phenylbutane-dione components contribute to the overall activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
  • 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one
  • 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone

Uniqueness

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is unique due to its specific combination of functional groups and structural features The presence of the bromopyridine moiety, piperidine ring, and phenylbutane-dione backbone gives it distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c21-17-7-4-12-22-20(17)26-16-10-13-23(14-11-16)19(25)9-8-18(24)15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKVCMFOXZNOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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